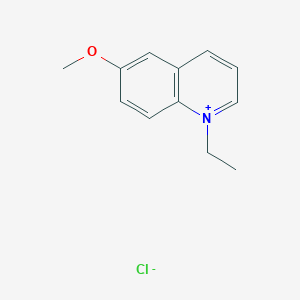
2-Bromo-3-ethoxy-6-nitropyridine
Übersicht
Beschreibung
2-Bromo-3-ethoxy-6-nitropyridine is an organic compound belonging to the class of nitropyridines. It is characterized by the presence of a bromine atom at the second position, an ethoxy group at the third position, and a nitro group at the sixth position on the pyridine ring. This compound is of significant interest in organic synthesis and pharmaceutical research due to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-ethoxy-6-nitropyridine typically involves the nitration of 2-bromo-3-ethoxypyridine. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid at controlled temperatures to introduce the nitro group at the desired position on the pyridine ring .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, concentration of reagents, and reaction time, to achieve higher yields and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Bromo-3-ethoxy-6-nitropyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The ethoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols, solvents like ethanol or dimethylformamide, and catalysts like palladium on carbon.
Reduction: Hydrogen gas, palladium on carbon catalyst, and solvents like ethanol or ethyl acetate.
Oxidation: Potassium permanganate, solvents like water or acetone.
Major Products:
Substitution: Formation of 2-substituted-3-ethoxy-6-nitropyridine derivatives.
Reduction: Formation of 2-bromo-3-ethoxy-6-aminopyridine.
Oxidation: Formation of 2-bromo-3-ethoxy-6-pyridinecarboxaldehyde.
Wissenschaftliche Forschungsanwendungen
2-Bromo-3-ethoxy-6-nitropyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the synthesis of compounds with antimicrobial or anticancer properties.
Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-Bromo-3-ethoxy-6-nitropyridine involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The bromine atom and ethoxy group can also participate in various chemical reactions, contributing to the compound’s overall reactivity and biological activity.
Vergleich Mit ähnlichen Verbindungen
2-Bromo-3-methoxy-6-nitropyridine: Similar structure but with a methoxy group instead of an ethoxy group.
2-Bromo-3-ethoxy-5-nitropyridine: Similar structure but with the nitro group at the fifth position.
2-Chloro-3-ethoxy-6-nitropyridine: Similar structure but with a chlorine atom instead of a bromine atom.
Uniqueness: 2-Bromo-3-ethoxy-6-nitropyridine is unique due to the specific positioning of its functional groups, which imparts distinct chemical properties and reactivity. The presence of the bromine atom allows for versatile substitution reactions, while the ethoxy group provides additional sites for chemical modification. The nitro group enhances the compound’s reactivity and potential biological activity.
Eigenschaften
IUPAC Name |
2-bromo-3-ethoxy-6-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O3/c1-2-13-5-3-4-6(10(11)12)9-7(5)8/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUPDQAUCKKHVRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(N=C(C=C1)[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30284573 | |
| Record name | 2-bromo-3-ethoxy-6-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30284573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137347-01-4 | |
| Record name | 2-bromo-3-ethoxy-6-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30284573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 2-Bromo-3-ethoxy-6-nitropyridine a useful precursor in organic synthesis?
A1: this compound serves as a valuable starting material for synthesizing various substituted pyridine derivatives. The reactivity of its bromine and nitro groups enables substitution reactions with nucleophiles like ammonia. This allows for the introduction of amino groups at specific positions on the pyridine ring, leading to compounds with potentially diverse biological activities. For example, research has shown that reacting this compound with ammonia can yield 2-amino-3-ethoxy-6-nitropyridine [, ]. This particular derivative shares structural similarities with 1-alkoxy-2-amino-4-nitrobenzenes, a group known for its sweetening properties.
Q2: How does the choice of solvent influence the reactivity of this compound with ammonia?
A2: Studies have demonstrated that solvent polarity significantly impacts the reactivity of this compound with ammonia []. Reactions conducted in more polar solvents, such as water, proceed at a faster rate compared to less polar solvents like ethanol. This effect is particularly pronounced for substitutions occurring at positions ortho or para to the nitro group. This suggests that the solvent's ability to stabilize charged intermediates, which are more prevalent in reactions involving electron-withdrawing groups like nitro, plays a crucial role in determining reaction rates. This understanding allows for better control over the reaction selectivity and yield by carefully choosing the appropriate solvent system.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



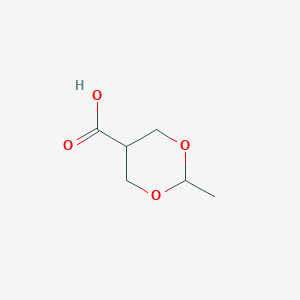
![Ethyl 5-methyl-8-nitro-6-oxo-5,6-dihydro-4H-benzo[f]imidazo[1,5-a][1,4]diazepine-3-carboxylate](/img/structure/B149721.png)
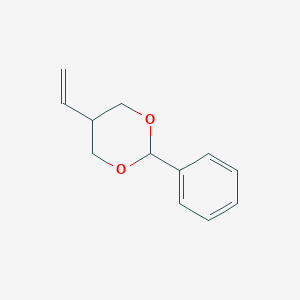

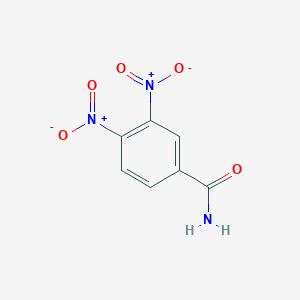

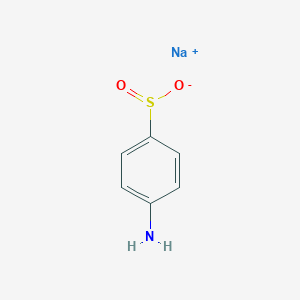

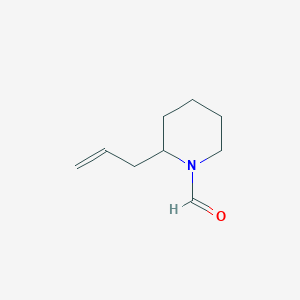
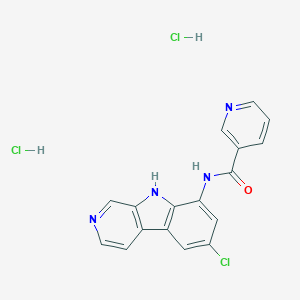
![methyl 8-[(2R,3R)-3-octyloxiran-2-yl]octanoate](/img/structure/B149760.png)
